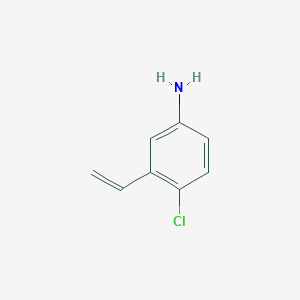

4-Chloro-3-vinylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-3-vinylaniline is an aromatic amine with the molecular formula C8H8ClN It is characterized by the presence of a chloro group at the fourth position and a vinyl group at the third position on the aniline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-vinylaniline can be achieved through several methods. One common approach involves the reaction of 4-chloro-3-nitrostyrene with reducing agents such as hydrogen in the presence of a palladium catalyst. This reduction process converts the nitro group to an amino group, yielding this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction reactions using hydrogen gas and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is carried out in reactors designed to handle the specific requirements of the reduction reaction, including temperature control and efficient mixing of reactants .

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-3-vinylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions typically target the chloro group or the vinyl group, leading to the formation of different aniline derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium catalysts is frequently used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide or Grignard reagents.

Major Products Formed:

Oxidation: Formation of quinones or other oxidized products.

Reduction: Formation of various aniline derivatives.

Substitution: Formation of substituted aniline compounds.

Aplicaciones Científicas De Investigación

4-Chloro-3-vinylaniline has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and other complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mecanismo De Acción

The mechanism of action of 4-Chloro-3-vinylaniline involves its interaction with specific molecular targets. The vinyl group allows for polymerization reactions, forming conductive polymers that can be used in biosensors. The chloro group can participate in substitution reactions, modifying the compound’s properties and enabling its use in various applications .

Comparación Con Compuestos Similares

4-Vinylaniline: Similar structure but lacks the chloro group.

3-Chloroaniline: Similar structure but lacks the vinyl group.

4-Chloroaniline: Similar structure but lacks the vinyl group.

Uniqueness: 4-Chloro-3-vinylaniline is unique due to the presence of both chloro and vinyl groups on the aniline ring. This combination of functional groups imparts distinct chemical reactivity and versatility, making it valuable in various applications .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 4-Chloro-3-vinylaniline to ensure high yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions, including temperature (e.g., 60–80°C for coupling reactions), solvent selection (polar aprotic solvents like DMF), and catalyst choice (e.g., Pd-based catalysts for cross-coupling). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is essential to isolate the product. Monitoring intermediates using TLC and spectroscopic validation (NMR, IR) ensures reaction progression .

Q. How can researchers validate the structural integrity of this compound derivatives using spectroscopic techniques?

- Methodological Answer :

- NMR : Compare experimental 1H- and 13C-NMR chemical shifts with computational predictions (e.g., density functional theory, DFT) to confirm substituent positions. For example, vinyl protons typically appear at δ 5.0–6.5 ppm, while aromatic protons range from δ 6.5–7.5 ppm .

- IR : Characterize functional groups (e.g., C-Cl stretch at ~750 cm−1, NH2 bend at ~1600 cm−1) .

- Mass Spectrometry : Confirm molecular weight via high-resolution MS (e.g., [M+H]+ peak at m/z 153.59 for C8H7ClN) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. In case of exposure, wash affected areas with soap/water and seek medical attention. Store the compound in a cool, dry place away from oxidizing agents. Dispose of waste via approved chemical disposal facilities .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental data for this compound derivatives?

- Methodological Answer : Perform DFT calculations (e.g., using Gaussian or ORCA) to predict NMR chemical shifts, vibrational frequencies, and electronic properties. Compare computational results with experimental data to identify discrepancies caused by solvent effects, tautomerism, or impurities. For example, discrepancies in NH2 proton shifts may arise from hydrogen bonding in polar solvents .

Q. What strategies mitigate side reactions during functionalization of the vinyl group in this compound?

- Methodological Answer :

- Protection of NH2 : Acetylate the amine group using acetic anhydride to prevent unwanted nucleophilic attacks .

- Controlled Reaction Conditions : Use low temperatures (−10°C to 0°C) and slow reagent addition to minimize polymerization of the vinyl group.

- Catalyst Screening : Test Pd/Cu, Grubbs, or Wilkinson catalysts for selective cross-coupling reactions .

Q. How do researchers address inconsistencies in bioactivity data for this compound-based compounds across different studies?

- Methodological Answer :

- Standardized Assays : Use validated protocols (e.g., MTT assay for cytotoxicity, IC50 determination with triplicate measurements) to ensure reproducibility.

- Structural Confirmation : Re-characterize compounds from conflicting studies to verify purity and identity.

- Meta-Analysis : Compare data across literature (e.g., PubChem, NIST) to identify trends or outliers caused by experimental variables (e.g., cell line differences) .

Propiedades

Fórmula molecular |

C8H8ClN |

|---|---|

Peso molecular |

153.61 g/mol |

Nombre IUPAC |

4-chloro-3-ethenylaniline |

InChI |

InChI=1S/C8H8ClN/c1-2-6-5-7(10)3-4-8(6)9/h2-5H,1,10H2 |

Clave InChI |

XZVSSXBALAJPCZ-UHFFFAOYSA-N |

SMILES canónico |

C=CC1=C(C=CC(=C1)N)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.